![molecular formula C22H20N4O2S B2802158 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894029-54-0](/img/structure/B2802158.png)
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is a chemical compound . It’s a part of the thiazolo[3,2-b][1,2,4]triazole class of compounds .
Synthesis Analysis
The synthesis of similar compounds involves three-component and three-stage synthetic protocols . The specific synthesis process of “N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is not explicitly mentioned in the available resources .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been reported to have analgesic and anti-inflammatory properties . This suggests that they could potentially be used in the development of new pain relief and anti-inflammatory medications.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, suggesting potential use in the development of new antimicrobial agents .
Antifungal Activity
Triazole compounds, which are related to the compound , have been used in the development of antifungal drugs . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Both thiazole and triazole derivatives have been found to exhibit antiviral activity . This suggests potential applications in the development of new antiviral medications.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activity . This suggests potential applications in the development of new cancer treatments.
Anticonvulsant Activity
Thiazole derivatives have been reported to have anticonvulsant properties . This suggests that they could potentially be used in the development of new treatments for conditions such as epilepsy.
Neuroprotective Activity
Thiazole derivatives have also been reported to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It has been suggested that the compound may exhibit superior top1 inhibitory activity compared to the powerful natural top1-inhibitor camptothecin . This suggests that the compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
It has been suggested that the compound may exhibit cytotoxic activity on certain human tumor cell lines .
properties
IUPAC Name |
(E)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-28-19-10-8-17(9-11-19)21-24-22-26(25-21)18(15-29-22)13-14-23-20(27)12-7-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,23,27)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWROWMFVJFIM-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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